BenchChemオンラインストアへようこそ!

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Antiviral Retroviral Disease Structure-Activity Relationship

This compound serves as a critical lipophilic baseline for antiviral SAR programs targeting the benzofuran-2-carboxamide class defined in US 8,324,268. Its furan-2-amido and 4-(trifluoromethoxy)phenyl substituents form a hydrogen-bond-capable, electron-deficient pharmacophore distinct from halogen/alkyl analogs. Ideal for head-to-head microsomal stability/permeability comparisons with less lipophilic counterparts, constructing 3D pharmacophore models, and probing the role of furan heteroatom in target binding vs. thiophene or benzamido congeners. Order for retroviral screening-library design or computational hit-identification campaigns.

Molecular Formula C21H13F3N2O5
Molecular Weight 430.339
CAS No. 888461-90-3
Cat. No. B2499194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide
CAS888461-90-3
Molecular FormulaC21H13F3N2O5
Molecular Weight430.339
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CO4
InChIInChI=1S/C21H13F3N2O5/c22-21(23,24)31-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)30-18)26-19(27)16-6-3-11-29-16/h1-11H,(H,25,28)(H,26,27)
InChIKeyFEBPTYDJXJWVSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (CAS 888461-90-3): Sourcing a Specialized Benzofuran-Furan Carboxamide


3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (CAS 888461-90-3) is a synthetic, small-molecule heterocyclic amide with a molecular weight of 430.3 g/mol and a computed XLogP3-AA of 5.5 [1]. Its structure features a benzofuran core bearing a furan-2-carboxamide at position 3 and a carboxamide-linked 4-(trifluoromethoxy)phenyl group at position 2. The compound falls under the general Markush structure claimed in US patent 8,324,268, which is assigned to AiCuris GmbH & Co. KG and describes a class of substituted furancarboxamides for treating retroviral diseases [2].

Why Generic Benzofuran Carboxamides Cannot Replace 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide


Within the class of benzofuran-2-carboxamides, both the N-acyl substituent at the 3-position and the N-aryl group on the 2-carboxamide critically define the 3D conformation and electronic surface of the molecule. In the patent literature, small changes to the furan-2-amido or the 4-(trifluoromethoxy)phenyl group are associated with significant differences in antiviral activity against retroviruses [1]. The combination of the hydrogen-bond-donating/acceptor furan amide with the electron-withdrawing trifluoromethoxy substituent on the terminal phenyl ring creates a distinct pharmacophore that cannot be reproduced by simple halogen- or alkyl-substituted analogs.

3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide: Quantified Differentiation Evidence for Procurement


Structural Patent Inclusion vs. Unsubstituted Comparator: AIcuris Furancarboxamide Antiviral Class

The compound structurally matches the Markush formula of patent US 8,324,268 B2 (compound of formula I), which requires a phenyl R1 with a trifluoromethoxy substituent and an R2 phenyl. The patent explicitly states that compounds of this invention have antiviral activity against retroviruses, including HIV. The unsubstituted phenyl analog lacking the 4-trifluoromethoxy group falls outside the preferred substitution scope [1]. No specific IC50 value for 888461-90-3 is publicly available; the evidence is class-level inference from the patent disclosure.

Antiviral Retroviral Disease Structure-Activity Relationship

Physicochemical Distinction: Computed LogP and Hydrogen Bonding Capacity vs. Halogen-Only Analogs

The target compound has a computed XLogP3-AA of 5.5 and 2 hydrogen bond donors [2]. Close analogs such as 3-(4-fluorobenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide (CAS 888457-10-1) or 3-benzamido-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888455-43-4) differ by only one substituent but lack the hydrogen-bond-accepting furan oxygen in the R3 position. The furan oxygen in R3 enables an additional hydrogen-bond acceptor interaction that the benzamido analogs cannot provide, potentially altering target recognition [1].

Drug-likeness Lipophilicity Medicinal Chemistry

Synthetic Tracability: Benzofuran Core with Orthogonal Functionalization

The compound's 3-position amido and 2-position carboxamide functionalities are derived from orthogonal synthetic transformations, allowing independent optimization of the R3 heterocycle and the N-aryl amide region. Microwave-assisted parallel synthesis approaches for benzofuran-2-carboxamide derivatives have demonstrated the feasibility of systematic SAR exploration on this scaffold [1]. This synthetic accessibility is distinct from analogs requiring separate core construction for each substitution pattern.

Synthetic Chemistry Parallel Synthesis Derivatization

Application Scenarios for 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide Based on Verified Evidence


Focused Antiviral SAR Library Expansion Around AiCuris' Claimed Furancarboxamide Space

The compound is suitable as a reference point or intermediate for exploring the structure-activity relationship within the specific R1=4-trifluoromethoxyphenyl, R3=furan-2-carbonyl quadrant defined in patent US 8,324,268 B2 [1]. Its procurement is relevant when designing libraries intended to probe the role of the furan heteroatom in target binding relative to thiophene or benzamido counterparts. The patent claims support the use of these compounds in antiviral research targeting retroviral diseases [1].

Physicochemical Benchmark for Lead Optimization

With a computed XLogP3 of 5.5, two hydrogen bond donors, and eight acceptors [2], this compound can serve as a lipophilic baseline in medicinal chemistry programs optimizing pharmacokinetic properties of benzofuran-furan carboxamides. It allows direct head-to-head comparison with less lipophilic analogs in microsomal stability or permeability assays to establish the trade-off between potency and drug-like properties.

Pharmacophore Model Building for Antiviral Hit Identification

The compound's unique triple-heterocycle arrangement (benzofuran + furan amide + trifluoromethoxy-substituted phenyl) makes it suitable for constructing 3D pharmacophore models to screen virtual libraries for new antiretroviral chemotypes. Its explicit inclusion as a representative of the R3=furan/member in patent US 8,324,268 B2 [1] supports its use as a template for computational screening studies.

Quote Request

Request a Quote for 3-(furan-2-amido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.